molecular formula C10H18O B6275860 {6-methylspiro[2.5]octan-6-yl}methanol CAS No. 1629066-25-6

{6-methylspiro[2.5]octan-6-yl}methanol

Cat. No.: B6275860
CAS No.: 1629066-25-6
M. Wt: 154.2
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

Spirocyclic compounds are bicyclic or polycyclic organic molecules in which two rings are linked by a single common atom, known as the spiro atom. This structural arrangement confers a high degree of rigidity and three-dimensionality compared to their fused or bridged ring counterparts.

The defining feature of spiro compounds is the spiro atom, typically a quaternary carbon, which forces the connected rings into perpendicular planes. This orientation creates a well-defined and rigid molecular scaffold. This rigidity can be highly advantageous in fields like drug discovery, where locking a molecule's conformation can enhance its binding affinity and selectivity for biological targets. Furthermore, the inherent three-dimensionality of spirocycles is a desirable trait for improving physicochemical properties such as solubility and for exploring chemical space beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry.

The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring through a common carbon atom. This specific arrangement combines the high ring strain and unique reactivity of a three-membered ring with the conformational flexibility of a six-membered ring. Derivatives of spiro[2.5]octane are important intermediates in the synthesis of complex molecules and have been investigated for various applications. For instance, compounds like spiro[2.5]octane-5,7-dione and spiro[2.5]octa-4,7-dien-6-one are versatile building blocks in organic synthesis. rsc.org The study of such frameworks provides insight into the synthesis and reactions of strained polycyclic systems. exlibrisgroup.com

Importance of Hydroxylated Spiro Systems in Synthetic Transformations

The introduction of a hydroxyl (-OH) group onto a spirocyclic scaffold creates a monohydroxylated spiro system. This functional group serves as a crucial handle for a wide array of synthetic transformations. Hydroxylated spirocycles can act as key intermediates in the synthesis of natural products and other complex organic molecules. The alcohol moiety can be oxidized to a ketone or aldehyde, esterified, or converted into a leaving group for nucleophilic substitution reactions, enabling the construction of more elaborate structures. Moreover, the stereoselective synthesis of hydroxylated spirocycles is a significant area of research, as the position and orientation of the hydroxyl group can profoundly influence the biological activity and physical properties of the final molecule.

Research Rationale for Investigating {6-methylspiro[2.5]octan-6-yl}methanol

While specific published research on {6-methylspiro[2.5]octan-6-yl}methanol is scarce, its structure alone provides a compelling rationale for its investigation within the context of advanced organic synthesis.

The structure of {6-methylspiro[2.5]octan-6-yl}methanol is notable for several reasons. It features the characteristic spiro[2.5]octane core, but with additional complexity. At the C-6 position of the cyclohexane ring, there is a quaternary carbon atom substituted with both a methyl group and a hydroxymethyl group (-CH₂OH). This creates a sterically hindered and chiral center. The presence of the primary alcohol provides a reactive site for further functionalization, while the adjacent quaternary center and the spirocyclic framework impart significant conformational rigidity and three-dimensional character.

Table 1: Physicochemical Properties of Spiro[2.5]octane and {6-methylspiro[2.5]octan-6-yl}methanol

PropertySpiro[2.5]octane{6-methylspiro[2.5]octan-6-yl}methanol
CAS Number 185-65-9849671-56-3 scbt.comchemicalbook.com
Molecular Formula C₈H₁₄C₉H₁₆O scbt.com
Molecular Weight 110.20 g/mol 140.22 g/mol scbt.com
Structure A cyclopropane ring spiro-fused to a cyclohexane ring.A spiro[2.5]octane core with a methyl and a hydroxymethyl group at the C-6 position.

The synthesis of a molecule like {6-methylspiro[2.5]octan-6-yl}methanol represents a significant challenge that would require advanced synthetic strategies. A potential synthetic route could involve the ketone precursor, spiro[2.5]octan-6-one. The construction of the quaternary center could be approached through nucleophilic addition of a methyl organometallic reagent followed by a series of steps to introduce the hydroxymethyl group.

Achieving stereocontrol at the C-6 position would be a key objective, likely requiring methods of stereoselective synthesis. mskcc.org Such molecules are of interest in diversity-oriented synthesis, where the goal is to create libraries of structurally complex and diverse compounds for screening in drug discovery and materials science. The rigid, three-dimensional scaffold of {6-methylspiro[2.5]octan-6-yl}methanol makes it an attractive target for generating novel molecular entities with potentially unique biological or physical properties.

Properties

CAS No.

1629066-25-6

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Methylspiro 2.5 Octan 6 Yl Methanol

Retrosynthetic Analysis of the Spiro[2.5]octane Core

A logical retrosynthetic analysis is paramount in designing a viable synthetic route. The primary focus lies in the strategic disconnection of the spiro[2.5]octane framework to identify readily available or synthetically accessible precursors.

Key Disconnections and Precursor Identification

The most apparent retrosynthetic disconnection of the target molecule, {6-methylspiro[2.5]octan-6-yl}methanol (1) , involves breaking the bonds of the cyclopropane (B1198618) ring. This leads to two main precursor archetypes.

A primary disconnection across the C1-C2 and C1-C3 bonds of the cyclopropane ring points towards a cyclopropanation reaction of a suitable cyclohexylidene derivative. However, a more synthetically viable approach involves a disconnection that reveals a cyclohexanone (B45756) precursor. Specifically, the spirocyclic junction can be disconnected to reveal a six-membered ring ketone and a one-carbon unit that will form the cyclopropane. This leads to the identification of 2-methyl-1-oxaspiro[2.5]octane (3) as a key intermediate, which can be envisioned to arise from the reaction of 2-methylcyclohexanone (B44802) (4) with a suitable methylene-transfer reagent. Subsequent nucleophilic addition of a methyl group to the epoxide, followed by functional group interconversion, could potentially yield the target alcohol.

Alternatively, a more direct approach involves the cyclopropanation of a pre-functionalized cyclohexene (B86901) derivative. For instance, disconnection of the cyclopropane ring in a precursor like 6-methyl-6-(hydroxymethyl)spiro[2.5]octane would lead back to a substituted cyclohexene.

Strategic Approaches to Spirocenter Formation

The formation of the spirocenter, the quaternary carbon atom shared by the cyclohexane (B81311) and cyclopropane rings, is the cornerstone of the synthesis. Two principal strategies dominate this endeavor:

Cyclopropanation of an exocyclic double bond: This approach involves the creation of a methylenecyclohexane (B74748) derivative, which then undergoes cyclopropanation. However, the synthesis of the required substituted methylenecyclohexane can be challenging.

Cyclopropanation of an endocyclic double bond or a ketone: This is generally a more favored approach. It involves the use of a cyclohexene or cyclohexanone derivative as the substrate for a cyclopropanation reaction. The stereochemical outcome of this step is often a critical consideration.

Construction of the Spiro[2.5]octane Skeleton

The practical execution of the retrosynthetic plan hinges on the selection of an appropriate cyclopropanation method. The two most prominent and versatile methods for this transformation are carbenoid-mediated and ylide-mediated cyclopropanations.

Cyclopropanation Reactions for Spiro Annulation

Cyclopropanation reactions are fundamental to the synthesis of the spiro[2.5]octane skeleton. nih.gov These reactions involve the addition of a carbene or carbenoid to a double bond.

Carbenoids, which are metal-stabilized carbenes, are widely used for cyclopropanation due to their enhanced stability and selectivity compared to free carbenes. kyoto-u.ac.jp The Simmons-Smith reaction and its modifications are prime examples of this class of reactions. wikipedia.orgorganic-chemistry.org

The Simmons-Smith reaction typically employs a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org This reagent reacts with alkenes to form cyclopropanes in a stereospecific manner. For the synthesis of the target molecule, a plausible route would involve the cyclopropanation of a suitably substituted cyclohexene, such as 1-methyl-2-(hydroxymethyl)cyclohex-1-ene. The directing effect of the hydroxyl group can influence the stereochemical outcome of the cyclopropanation. organic-chemistry.org

A significant advantage of the Simmons-Smith reaction is its tolerance to a wide range of functional groups, including alcohols, which is pertinent to the synthesis of the target molecule. wikipedia.org Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can offer improved reactivity and yields. wikipedia.org

Reaction Reagents Key Features Relevant Precursor for Target
Simmons-SmithCH₂I₂, Zn-Cu coupleStereospecific, tolerant of many functional groups. wikipedia.org1-methyl-2-(hydroxymethyl)cyclohex-1-ene
Furukawa ModificationCH₂I₂, Et₂ZnIncreased reactivity and yields. wikipedia.org1-methyl-2-(hydroxymethyl)cyclohex-1-ene

Ylide-mediated cyclopropanations, particularly the Corey-Chaykovsky reaction, provide a powerful alternative for the construction of spirocyclopropanes, especially from ketones. wikipedia.org This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which are generated in situ from the corresponding sulfonium (B1226848) or sulfoxonium salts and a base. organic-chemistry.orgalfa-chemistry.com

In the context of synthesizing {6-methylspiro[2.5]octan-6-yl}methanol, a key strategy would involve the reaction of 2-methylcyclohexanone with a sulfur ylide. The initial nucleophilic attack of the ylide on the carbonyl carbon leads to a betaine (B1666868) intermediate, which then undergoes an intramolecular nucleophilic substitution to form an epoxide, specifically 1-methyl-1-oxaspiro[2.5]octane. wikipedia.org

This spiro-epoxide is a versatile intermediate. Subsequent regioselective ring-opening of the epoxide with a suitable methyl nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate, would install the second methyl group at the C6 position, yielding a tertiary alcohol. The stereochemistry of this ring-opening is a critical factor to consider. Finally, reduction of a potential ester or aldehyde precursor to the hydroxymethyl group would complete the synthesis.

The Corey-Chaykovsky reaction offers a distinct advantage in its ability to convert ketones directly into spiro-epoxides, which are valuable synthetic intermediates. wikipedia.orgorganic-chemistry.org The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide can influence the stereochemical outcome of the epoxidation of cyclic ketones. alfa-chemistry.com

Reaction Ylide Precursor Base Intermediate Key Features
Corey-ChaykovskyTrimethylsulfoxonium iodideNaHSpiro-epoxideGenerally provides the thermodynamically more stable epoxide. organic-chemistry.org
Corey-ChaykovskyTrimethylsulfonium iodiden-BuLiSpiro-epoxideOften yields the kinetically favored epoxide. organic-chemistry.org

Intramolecular Cyclization Strategies

A prominent approach to constructing the spiro[2.5]octane skeleton involves intramolecular cyclization reactions. These methods offer an efficient means of forming the spirocyclic junction by connecting two parts of a pre-assembled acyclic or cyclic precursor.

A key strategy is the methylenation of a pre-existing cyclohexanone derivative. For instance, the reaction of a suitably substituted cyclohexanone with a methylenating agent, such as a sulfur ylide, can directly generate the spiro[2.5]octane core. One such method involves the use of dimethylsulfoxonium methylide. This reagent reacts with α,β-unsaturated ketones, like 2-benzylidenecyclohexanones, to stereoselectively form the corresponding spiro[2.5]octanones. researchgate.net The reaction proceeds via a conjugate addition of the ylide followed by an intramolecular nucleophilic substitution, effectively "stitching" the cyclopropane ring onto the cyclohexane frame. The stereochemistry of the final spiro-compound is often directed by the existing stereocenters on the cyclohexanone ring. researchgate.net

Another conceptual approach involves the intramolecular cyclization of a molecule containing both a cyclopropyl (B3062369) group and a reactive carbonyl or enolate precursor. While not explicitly documented for {6-methylspiro[2.5]octan-6-yl}methanol, related intramolecular processes, such as the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters to form spiro[2.5]octane-5,7-dione, highlight the potential of this strategy. chemsynthesis.com Such cyclizations can be promoted by a base to generate an enolate that subsequently attacks a suitable electrophile within the same molecule, forging the spirocyclic connection.

Ring-Expansion and Contraction Methodologies

Ring-expansion and contraction reactions provide alternative pathways to the spiro[2.5]octane system, often starting from more readily available ring systems. These transformations can be driven by the release of ring strain or by the formation of more stable carbocationic intermediates.

A plausible, though not directly reported for this specific target, ring-expansion strategy could involve the treatment of a vinylcyclopropane (B126155) derivative attached to a six-membered ring with a suitable acid or metal catalyst. The opening of the cyclopropane ring can generate a carbocation that is then trapped by a nucleophile within the six-membered ring, leading to the formation of the spiro[2.5]octane skeleton. The regioselectivity of such a process would be crucial in determining the final substitution pattern.

Conversely, ring-contraction methodologies are less commonly employed for the synthesis of spiro[2.5]octanes but remain a theoretical possibility. Such a strategy might involve the rearrangement of a larger spirocyclic system, for example, a spiro[2.6]nonane derivative, under conditions that favor the contraction of the seven-membered ring.

Recent advances in the synthesis of spirocyclic compounds have highlighted various innovative ring-expansion strategies. For instance, the reaction of chlorosulfate (B8482658) derivatives can trigger a cascade involving ring expansion and cationic cyclization to form spirocarbocycles. rsc.org While not directly applied to the target molecule, these methodologies demonstrate the power of ring-expansion in accessing complex spirocyclic architectures.

Introduction and Functionalization of the Hydroxyl Group

The introduction of the hydroxyl group in {6-methylspiro[2.5]octan-6-yl}methanol is a critical step that can be achieved through various functional group transformations. The choice of method often depends on the nature of the available precursor.

Direct hydroxylation of a spiro[2.5]octane precursor at the C6 position presents a significant challenge due to the generally unreactive nature of C-H bonds. However, if a precursor with existing functionality is used, regioselective hydroxylation can be more readily achieved. For instance, if a spiro[2.5]octan-6-one is synthesized, the hydroxyl group is effectively already in place in a protected (keto) form.

In a more general context, methods for the regioselective hydroxylation of spirolactams have been developed, where the introduction of hydroxyl groups can be achieved with high stereo- and regioselectivity using reagents like osmium tetroxide. uni.lunih.gov While a different heterocyclic system, these studies underscore the potential for directed hydroxylations in complex spirocyclic molecules, where existing functional groups can influence the site of oxidation.

A highly effective and common method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid or ester. A plausible synthetic route would involve the synthesis of 6-methylspiro[2.5]octane-6-carboxylic acid or its ester derivative, followed by reduction.

The synthesis of a related compound, spiro[2.5]octane-5-carboxylic acid, has been documented, starting from 1,3-cyclohexanedione (B196179). google.com A similar strategy could potentially be adapted to synthesize the 6-methylated analogue. Once the carboxylic acid or ester is obtained, it can be reduced to the primary alcohol using standard reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both carboxylic acids and esters to alcohols. ecust.edu.cn Alternatively, milder conditions can be employed, such as the use of borane (B79455) (BH₃) or its complexes, which are particularly effective for the reduction of carboxylic acids.

Recent developments have also explored the use of manganese(I) catalyzed hydrosilylation for the reduction of carboxylic acids to alcohols under mild conditions, offering a more sustainable alternative to traditional metal hydride reagents. uni.lu

When the precursor is a ketone, such as 6-methylspiro[2.5]octan-6-one, its reduction to the corresponding alcohol introduces a new stereocenter. The stereochemical outcome of this reduction is of paramount importance for the synthesis of a single stereoisomer of {6-methylspiro[2.5]octan-6-yl}methanol.

The stereoselectivity of ketone reductions is often governed by the steric environment around the carbonyl group. Less hindered ketones tend to undergo reduction from the less hindered face, following Felkin-Anh or related models for acyclic systems, and considering steric hindrance from the ring system in cyclic ketones. For a cyclic ketone like 6-methylspiro[2.5]octan-6-one, the approach of the hydride reagent will be influenced by the presence of the methyl group and the spiro-fused cyclopropane ring.

The choice of reducing agent can also significantly impact the diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often exhibit high stereoselectivity, favoring attack from the less sterically hindered face of the ketone. Conversely, smaller reducing agents like sodium borohydride (B1222165) (NaBH₄) may show lower selectivity.

Reducing AgentTypical SubstrateKey Characteristics
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acids, Esters, KetonesVery powerful, unselective, requires anhydrous conditions.
Sodium Borohydride (NaBH₄)Ketones, AldehydesMilder, more selective than LiAlH₄, can be used in protic solvents.
L-Selectride®KetonesBulky, highly stereoselective, attacks from the less hindered face.
Borane (BH₃)Carboxylic AcidsSelective for carboxylic acids over many other functional groups.

Reduction of Carboxylic Acid and Ester Precursors

Stereoselective and Enantioselective Synthesis of {6-methylspiro[2.5]octan-6-yl}methanol

Achieving the synthesis of a specific stereoisomer of {6-methylspiro[2.5]octan-6-yl}methanol requires careful control of stereochemistry throughout the synthetic sequence. This can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A key approach involves the use of a chiral starting material that already contains the desired stereochemistry. For example, starting with an enantiomerically pure cyclohexanone derivative would allow for the diastereoselective construction of the spiro[2.5]octane ring. A study on the methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide demonstrated stereoselective formation of the corresponding chiral spiro[2.5]octanones. researchgate.net This highlights how existing stereocenters can effectively control the stereochemical outcome of the cyclopropanation reaction.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of spirocycles. While not specifically reported for {6-methylspiro[2.5]octan-6-yl}methanol, the development of enantioselective methods for the synthesis of spiro compounds has been an area of intense research. rsc.org For instance, iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition reactions have been used to synthesize chiral spiro-N,O-ketals with excellent enantioselectivities. ecust.edu.cn Similar principles of asymmetric catalysis could potentially be applied to the construction of the spiro[2.5]octane core.

Another strategy is the resolution of a racemic mixture of a key intermediate, such as 6-methylspiro[2.5]octan-6-one or the final product. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

The stereoselective reduction of a prochiral ketone intermediate, as discussed in section 2.3.2.1, is also a critical step in controlling the final stereochemistry of the alcohol. The use of chiral reducing agents or enzyme-catalyzed reductions can provide high levels of enantioselectivity in the formation of the hydroxyl group.

StrategyDescriptionExample/Concept
Chiral Starting MaterialUtilizing an enantiomerically pure starting material to direct the stereochemistry of subsequent reactions.Methylenation of a chiral cyclohexanone derivative. researchgate.net
Asymmetric CatalysisEmploying a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.Iridium-catalyzed asymmetric cycloaddition for spiro-N,O-ketals. ecust.edu.cn
Chiral AuxiliaryTemporarily attaching a chiral group to the substrate to control stereochemistry, which is later removed.Formation of diastereomeric esters or amides for separation.
Kinetic ResolutionResolving a racemic mixture by reacting it with a chiral reagent that selectively reacts with one enantiomer.Enzyme-catalyzed acetylation of a racemic alcohol.

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based synthesis is a powerful and well-established method for inducing stereoselectivity in a reaction. wikipedia.org This strategy involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent transformations. Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of {6-methylspiro[2.5]octan-6-yl}methanol, a plausible chiral auxiliary approach would involve the diastereoselective formation of the spiro[2.5]octane core. A key precursor, such as a substituted cyclohexanone, could be derivatized with a chiral auxiliary to form a chiral enamine or enolate. The subsequent cyclopropanation reaction, a critical step in forming the spirocyclic system, would then proceed under the stereodirecting influence of the auxiliary.

One potential synthetic route could commence with a protected 6-methylcyclohex-2-en-1-one (B2540222) derivative. The attachment of a chiral auxiliary, for instance, a proline-derived auxiliary or one based on Evans' oxazolidinones, would create a chiral intermediate. The diastereoselective 1,4-conjugate addition of a suitable cyclopropylating reagent, or a tandem sequence involving Michael addition followed by intramolecular cyclization, would lead to the formation of the spiro[2.5]octanone skeleton with high diastereoselectivity. Subsequent reduction of the ketone and the functional group used for attachment to the auxiliary, followed by cleavage of the auxiliary, would yield the target {6-methylspiro[2.5]octan-6-yl}methanol.

Table 1: Illustrative Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryPoint of AttachmentKey TransformationExpected Outcome
(S)-ProlineKetone of a cyclohexenone precursorAsymmetric Michael addition-cyclizationHigh diastereoselectivity in the formation of the spiro ketone intermediate.
Evans' OxazolidinoneCarboxylic acid derivative of a cyclohexanone precursorDiastereoselective alkylation or conjugate additionControlled introduction of the cyclopropane ring.
CamphorsultamAcyl derivative of a cyclohexanone precursorStereoselective cyclopropanationFormation of the spiro[2.5]octane core with a specific configuration.

Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. rsc.org This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of {6-methylspiro[2.5]octan-6-yl}methanol, a key step would be the enantioselective construction of the spirocyclic core using a chiral catalyst.

A plausible strategy would involve the asymmetric cyclopropanation of a suitable cyclohexene precursor. For instance, the reaction of a 1-methyl-1-vinylcyclohexane (B15232484) derivative with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper with chiral ligands, could directly generate the spiro[2.5]octane skeleton. The choice of ligand is crucial for achieving high enantioselectivity.

Another approach could involve an intramolecular asymmetric Heck reaction or a similar cyclization of a suitably functionalized acyclic precursor. Organocatalysis also presents a powerful tool. A chiral amine or Brønsted acid catalyst could be employed to catalyze an enantioselective Michael addition of a nucleophile to a cyclohexenone derivative, followed by an intramolecular cyclization to form the spiro[2.5]octanone. nih.govrsc.org The resulting chiral ketone can then be readily converted to the target alcohol.

Table 2: Potential Asymmetric Catalytic Systems

Catalyst SystemReaction TypeSubstrate ExamplePotential Advantage
Rh(II) with chiral carboxylate ligandsAsymmetric cyclopropanation1-methyl-1-vinylcyclohexene and ethyl diazoacetateHigh turnover numbers and enantioselectivities.
Chiral Phosphoric AcidAsymmetric [3+2] cycloadditionCyclohexenone derivative and a cyclopropane donorMild reaction conditions and high stereocontrol.
Chiral Amine (e.g., Jørgensen-Hayashi catalyst)Asymmetric Michael-alkylation2-methylcyclohexenone and a suitable electrophileFormation of multiple stereocenters in one pot.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.govresearchgate.net Terpenes, with their diverse and often complex stereochemistry, are a prominent component of the chiral pool and are particularly well-suited for the synthesis of carbocyclic structures like spiro[2.5]octanes. acs.org

For the synthesis of {6-methylspiro[2.5]octan-6-yl}methanol, a starting material from the chiral pool, such as a derivative of limonene (B3431351) or carvone, could be envisioned. These monoterpenes possess a six-membered ring with existing stereocenters that can be elaborated upon to construct the target spirocycle.

A hypothetical route starting from (+)-limonene could involve selective oxidation of the endocyclic double bond to form a ketone. Subsequent functionalization at the 6-position to introduce the methyl group, if not already suitably positioned, could be achieved through various established methods. The exocyclic double bond could then serve as a handle for the formation of the cyclopropane ring, for example, through a Simmons-Smith reaction or a dihalocarbene addition followed by reduction. The final step would be the stereoselective reduction of the ketone to the desired alcohol. The inherent chirality of the starting terpene would influence the stereochemical outcome of the newly formed spiro center.

Table 3: Chiral Pool Starting Materials and Key Transformations

Chiral Pool CompoundKey Structural FeatureProposed Key TransformationTarget Intermediate
(+)-LimoneneChiral cyclohexene ring with an isopropenyl groupSelective oxidation and cyclopropanationChiral spiro[2.5]octanone derivative
(R)-CarvoneChiral cyclohexenone ringConjugate addition and intramolecular cyclizationFunctionalized spiro[2.5]octanone
(+)-PulegoneChiral cyclohexanone with an isopropylidene groupOzonolysis and subsequent cyclopropanationPrecursor for the 6-methylspiro[2.5]octane core

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Reaction Pathways for Spiro Ring Formation

The construction of the spiro[2.5]octane system, which marries a cyclopropane (B1198618) ring with a cyclohexane (B81311) ring through a single shared carbon atom, is the foundational challenge in the synthesis. Various synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Several mechanistic hypotheses can be proposed for the formation of the spiro[2.5]octane core. A prominent and versatile method is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This strategy typically involves the reaction of a Michael donor, such as a malonate ester, with a suitable acceptor, followed by an intramolecular cyclization.

For instance, the synthesis of a precursor like spiro[2.5]octane-5,7-dione can be achieved through the reaction of a cyclopropyl (B3062369) derivative with a 1,3-dicarbonyl compound. google.comresearchgate.net A plausible MIRC pathway for forming a related spirocyclopropane involves the conjugate addition of a nucleophile to an α,β-unsaturated system, which then triggers an intramolecular SN2 reaction to close the three-membered ring. The mechanism is often facilitated by a bifunctional catalyst that activates both the nucleophile and the electrophile simultaneously. rsc.org

Another common approach is the cyclopropanation of a pre-formed cyclohexanone (B45756) derivative. This can be achieved via the Corey-Chaykovsky reaction, where a sulfur ylide attacks the carbonyl carbon of cyclohexanone, forming an epoxide (oxaspiro[2.6]nonane), which can then be rearranged. More directly, reaction with a phosphorus ylide can form an exocyclic double bond (methylenecyclohexane), which is then subjected to cyclopropanation using methods like the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) to form the spiro[2.5]octane skeleton.

A patented route to a spiro[2.5]octane derivative starts with 1,3-cyclohexanedione (B196179), highlighting the utility of cyclic 1,3-dicarbonyl compounds as precursors. google.com The process involves converting the dione (B5365651) into a 3-methoxy-cyclohexenone, which then undergoes a cyclization reaction with a Grignard reagent in the presence of a Lewis acid to build the spiro framework. google.com

Table 1: Comparison of Selected Synthetic Routes to Spiro[2.5]octane Precursors
RouteKey PrecursorsReaction TypeMechanistic HighlightsReference(s)
MIRCα-substituted cyanoacetates, vinyl selenonesMichael Addition / Intramolecular AlkylationBifunctional thiourea (B124793) catalyst facilitates conjugate addition and subsequent cyclization. rsc.org
Wittig/Michael(1-ethoxycyclopropoxy)trimethylsilane, AcroleinWittig / Michael / ClaisenMulti-step sequence involving ylide chemistry and tandem cyclizations. google.com
Dione Conversion1,3-Cyclohexanedione, Ethyl Grignard reagentGrignard Reaction / Cyclization / HydrolysisFormation of an enol ether followed by Lewis-acid catalyzed spirocyclization. google.com
Tandem CyclizationDiethyl acetonedicarboxylate, AcrylatesMichael Addition / DecarboxylationEfficient construction of the 1,3-cyclohexanedione skeleton followed by cyclopropanation. researchgate.net

The stereochemical outcome of the spirocyclization is dictated by the energetics and geometry of the reaction's transition state. nih.govnih.gov In catalyzed reactions like the MIRC, the transition state is a highly organized assembly of the substrate, reagent, and catalyst. rsc.org Computational studies and kinetic isotope effect (KIE) experiments are instrumental in elucidating these transient structures. nih.gov

For a bifunctional thiourea-catalyzed MIRC reaction, the proposed transition state involves the thiourea moiety activating the electrophile through hydrogen bonding, while a basic amine group on the catalyst deprotonates the nucleophile. rsc.org This dual activation holds the reactants in a specific orientation that minimizes the activation energy for the desired stereochemical pathway. The diastereoselectivity observed in many spirocyclizations arises from the difference in steric hindrance between competing transition states. For example, in the palladium-catalyzed (3+2)-annulation to form bispiro-oxindoles, the favored transition state avoids steric clashes between bulky aryl groups, leading to the preferential formation of one diastereomer. acs.org

The analysis of enzymatic transition states provides a paradigm for understanding this concept, where enzymes achieve remarkable rate enhancements by precisely stabilizing the transition state structure relative to the ground state. nih.govnih.gov While non-enzymatic reactions have less pre-organized active sites, the principles of transition state stabilization through specific non-covalent interactions and optimal orbital alignment remain paramount. youtube.comyoutube.com

Mechanistic Insights into Functional Group Interconversions

The final step in the proposed synthesis is the reduction of the ester group in ethyl 6-methylspiro[2.5]octane-6-carboxylate to the primary alcohol, {6-methylspiro[2.5]octan-6-yl}methanol. This transformation is a classic functional group interconversion. libretexts.org

The reduction of an ester to a primary alcohol is typically accomplished using a powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The mechanism proceeds in two stages:

Initial Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This attack is not random; it follows a specific trajectory known as the Bürgi-Dunitz angle (~107°). This trajectory represents the optimal alignment for overlap between the hydride's filled σ orbital and the carbonyl's empty π* antibonding orbital, minimizing the transition state energy. testbook.com This initial attack breaks the π bond of the carbonyl and forms a tetrahedral intermediate.

Collapse and Second Reduction: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This generates an intermediate aldehyde. Aldehydes are more reactive towards hydride reagents than esters, so a second hydride ion immediately attacks the aldehyde carbonyl, again along the Bürgi-Dunitz trajectory. This forms a lithium alkoxide intermediate, which upon acidic or aqueous workup is protonated to yield the final primary alcohol, {6-methylspiro[2.5]octan-6-yl}methanol.

Catalytic Roles in Reaction Mechanisms

The direct catalytic application of {6-methylspiro[2.5]octan-6-yl}methanol in synthetic transformations is not extensively documented in publicly available research. However, an analysis of the synthesis of related spiro[2.5]octane structures and the catalytic behavior of analogous compounds provides insight into potential catalytic roles and the mechanisms by which catalysts influence the formation of this structural motif.

An efficient, one-pot synthesis for spiro[2.5]octa-4,7-dien-6-ones has been developed that notably proceeds under mild, metal-free conditions. rsc.org This particular reaction, which results in the formation of a spiro[2.5]octane core, highlights that the inherent reactivity of the precursors can be sufficient to drive the cyclization without the need for a catalyst. The reaction proceeds smoothly and in high yields, suggesting a thermodynamically favorable pathway.

In contrast, the construction of other complex cyclic and bicyclic systems, such as aza-bicyclo[3.2.1]octane skeletons, often relies heavily on catalytic methods. For instance, a catalytic strategy employing substituted π-allyl palladium dipoles generated from neutral η³-propargyl palladium complexes has been successfully used. acs.org This process facilitates cascade cyclization reactions to form the bicyclic framework with excellent stereochemical control. acs.org Such examples underscore the importance of metal catalysts in achieving specific stereochemical outcomes and in constructing complex molecular architectures that may not be accessible through uncatalyzed pathways.

Furthermore, spirocyclic compounds themselves can be integral components of catalysts. Spiro-salen yttrium complexes, for example, have been designed and synthesized for the stereoselective ring-opening polymerization of rac-β-butyrolactone. researchgate.net This demonstrates that spiro-skeletons can serve as a chiral scaffold within a catalyst to control the stereochemistry of a polymerization reaction. While {6-methylspiro[2.5]octan-6-yl}methanol itself is not a salen ligand, this illustrates a potential application for spirocyclic alcohols in the design of novel chiral catalysts or ligands.

The following tables summarize key aspects of catalytic and non-catalytic syntheses of related spiro and bicyclic compounds, offering a comparative perspective on the role of catalysts.

Table 1: Comparison of Synthetic Methodologies for Spirocyclic and Related Compounds

ProductMethodCatalystKey Features
Spiro[2.5]octa-4,7-dien-6-onesOne-pot dearomatizationNone (Metal-free)High yields, mild conditions. rsc.org
Aza-bicyclo[3.2.1]octane skeletonsCascade cyclizationPalladium complexesExcellent stereocontrol (>90% ee). acs.org
Stereoregular polyhydroxyalkanoatesRing-opening polymerizationSpiro-salen yttrium complexesHigh stereoselectivity. researchgate.net

Table 2: Mechanistic Details of Catalytic Systems

Catalytic SystemReaction TypeMechanistic Role of Catalyst
Palladium ComplexesCascade CyclizationIn situ generation of substituted π-allyl palladium dipoles. acs.org
Spiro-salen Yttrium ComplexesPolymerizationChiral scaffold for stereoselective monomer insertion. researchgate.net

Stereochemical Considerations and Conformational Analysis

Chirality and Stereogenic Centers in {6-methylspiro[2.5]octan-6-yl}methanol

Chirality is a key feature of {6-methylspiro[2.5]octan-6-yl}methanol, stemming from its specific atomic arrangement. A molecule is chiral if it is non-superimposable on its mirror image.

The primary source of chirality in {6-methylspiro[2.5]octan-6-yl}methanol is the spiro atom, the carbon atom common to both the cyclopropane (B1198618) and cyclohexane (B81311) rings. lscollege.ac.in Spiroatoms can induce chirality even without the typical four different substituents. lscollege.ac.in Additionally, the carbon atom in the cyclohexane ring bonded to the methyl and hydroxymethyl groups (C6) is a stereogenic center. This is because it is an sp3 hybridized carbon atom bonded to four different groups: the methyl group, the hydroxymethyl group, and two different carbon pathways within the cyclohexane ring. youtube.com

The presence of two stereogenic centers in {6-methylspiro[2.5]octan-6-yl}methanol—the spiro atom and the C6 carbon—means that multiple stereoisomers can exist. The maximum number of stereoisomers can be predicted by the 2^n rule, where 'n' is the number of stereogenic centers. For this molecule, with n=2, there is a possibility of up to four stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Table 1: Possible Stereoisomers of {6-methylspiro[2.5]octan-6-yl}methanol

Stereocenter 1 (Spiro Atom)Stereocenter 2 (C6)Relationship
RREnantiomer of (S,S)
SSEnantiomer of (R,R)
RSEnantiomer of (S,R)
SREnantiomer of (R,S)
(R,R) and (R,S)Diastereomers
(R,R) and (S,R)Diastereomers
(S,S) and (R,S)Diastereomers
(S,S) and (S,R)Diastereomers

This table is illustrative of the possible stereoisomeric relationships based on the two primary stereogenic centers.

The synthesis of spirocyclic compounds often involves steps where the formation of one diastereomer is favored over another. For instance, in the synthesis of spiro[3.3]heptane derivatives, the Strecker reaction using a chiral auxiliary has been shown to exhibit low to moderate diastereoselectivity. nih.gov While specific studies on the diastereoselectivity in the synthesis of {6-methylspiro[2.5]octan-6-yl}methanol are not extensively detailed in the provided search results, general principles suggest that the approach of substituents to the developing stereocenters will be influenced by the existing stereochemistry of the molecule, leading to a preferential formation of certain diastereomers. The construction of the spirocyclic core itself, for example, through methods like [2+2] cycloaddition, can also influence the stereochemical outcome. nih.gov

Determination of Absolute and Relative Configuration

Determining the precise three-dimensional arrangement of atoms (absolute configuration) and the relative orientation of different stereocenters within the molecule (relative configuration) is crucial for characterizing stereoisomers.

Several spectroscopic techniques are instrumental in elucidating the stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. researchgate.netscispace.com For assigning absolute configuration, chiral derivatizing agents (CDAs) are often employed. libretexts.orgresearchgate.netcapes.gov.br The alcohol functional group in {6-methylspiro[2.5]octan-6-yl}methanol can be reacted with a chiral reagent, such as Mosher's acid (MTPA) or methoxyphenylacetic acid (MPA), to form diastereomeric esters. libretexts.orgresearchgate.netcapes.gov.br These diastereomers will exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed chiral center. libretexts.org Analysis of these differing chemical shifts can allow for the assignment of the absolute configuration of the original alcohol. libretexts.orgresearchgate.netcapes.gov.br Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning the configuration of new stereogenic centers in spiro compounds. nih.govrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained. researchgate.netnih.goved.ac.ukspringernature.comresearchgate.net This technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by electrons is slightly out of phase. ed.ac.ukresearchgate.net By analyzing the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute structure can be determined. nih.goved.ac.uk The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. researchgate.neted.ac.uk

Derivatization is a chemical modification of a molecule to make it more amenable to analysis or to help determine its stereochemistry. sigmaaldrich.comlibretexts.org In the context of {6-methylspiro[2.5]octan-6-yl}methanol, the hydroxyl group is a prime target for derivatization.

Formation of Diastereomeric Esters: As mentioned in the context of NMR spectroscopy, reacting the alcohol with a chiral acid or its derivative (e.g., Mosher's acid chloride) creates diastereomeric esters. libretexts.orgnih.gov These diastereomers have different physical properties and can often be separated by chromatography (e.g., HPLC). nih.gov The elution order of the diastereomers, when compared to known standards, can provide information about the absolute configuration of the alcohol.

Introduction of a Chromophore or Fluorophore: Derivatization can also be used to introduce a group that absorbs UV-visible light (a chromophore) or fluoresces (a fluorophore). libretexts.org This is particularly useful for detection and analysis by HPLC. libretexts.orgnih.gov Chiral derivatizing reagents containing these groups can be used to resolve enantiomers and determine their composition in a mixture. nih.gov

Conformational Landscape of the Spiro[2.5]octane System

The spiro[2.5]octane framework, consisting of a cyclopropane ring fused to a cyclohexane ring, has a unique conformational landscape. The cyclohexane ring is not a simple planar hexagon but exists in various non-planar conformations to relieve ring strain. The most stable of these are typically the chair conformations.

Studies on related spiro[2.5]octan-6-ol have shown that the molecule undergoes a conformational equilibrium between axial and equatorial forms of the hydroxyl group. doi.org The energy difference between these conformers can be determined using low-temperature NMR spectroscopy. doi.org The spiro[2.5]octane system itself has a complex energy landscape. For instance, the related cyclo-octane has been shown to have a landscape composed of a sphere and a Klein bottle intersecting in two rings, with multiple conformation families. nih.gov While the cyclopropane fusion in spiro[2.5]octane simplifies some aspects, the cyclohexane ring is still expected to exhibit chair and boat-like conformations. The presence of the methyl and hydroxymethyl groups at the C6 position will further influence the conformational preferences, with steric interactions playing a significant role in determining the most stable arrangement.

Ring Strain and Flexibility Analysis

The spiro[2.5]octane skeleton is an assembly of a three-membered cyclopropane ring and a six-membered cyclohexane ring, joined at a spiro center. The inherent ring strain and flexibility of this system are primarily dictated by the characteristics of its constituent rings.

The cyclopropane ring is characterized by significant angle strain due to its C-C-C bond angles being constrained to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This high degree of strain makes the cyclopropane ring rigid and planar. In contrast, the cyclohexane ring is renowned for its conformational flexibility, adopting a strain-free chair conformation where the bond angles are very close to the ideal tetrahedral value. libretexts.orglibretexts.org The chair conformation effectively minimizes both angle strain and torsional strain, the latter arising from the eclipsing of bonds on adjacent atoms. nih.gov

ParameterCyclopropaneCyclohexane (Chair)Spiro[2.5]octane (Approximated)
Internal C-C-C Bond Angle ~60°~111°Cyclopropane ring: ~60°, Cyclohexane ring: ~109-112°
Ring Strain (kcal/mol) ~27.50The overall strain is a composite, with the majority contributed by the cyclopropane ring.

Note: The values for spiro[2.5]octane are approximated based on the properties of its constituent rings. Precise values would require dedicated computational studies.

Influence of the Methyl and Methanol Substituents on Conformation

The presence of both a methyl (-CH₃) and a hydroxymethyl (-CH₂OH) group on the C6 carbon of the cyclohexane ring significantly influences the conformational equilibrium of the molecule. In a monosubstituted cyclohexane, a substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for most substituents to avoid unfavorable 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. msu.edu

The steric bulk of a substituent is often quantified by its "A-value," which represents the energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃ (Methyl) 1.70 masterorganicchemistry.com
-OH (Hydroxyl) 0.87 masterorganicchemistry.com
-CH₂OH (Hydroxymethyl) ~1.7 (estimated)

The A-value for the hydroxymethyl group is not as commonly cited but is expected to be similar to or slightly larger than that of a methyl group due to its rotational freedom and potential for different spatial orientations.

In the most likely chair conformation, the substituent with the greater steric demand will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. Considering the similar steric bulk, a dynamic equilibrium between two chair conformers is expected, where in one conformer the methyl group is equatorial and the hydroxymethyl group is axial, and in the other, the positions are reversed. The relative population of these conformers would be determined by the subtle interplay of steric hindrance and any potential intramolecular interactions.

Due to a lack of specific research data for the chemical compound "{6-methylspiro[2.5]octan-6-yl}methanol," a detailed article on its theoretical and computational chemistry, as per the requested outline, cannot be generated at this time.

Fulfilling the user's request would necessitate speculative or generalized content not specific to the compound , which would not adhere to the provided instructions for accuracy and focus. Further research and publication in the field of theoretical and computational chemistry are required before a comprehensive article on "{6-methylspiro[2.5]octan-6-yl}methanol" can be authored.

Theoretical and Computational Chemistry Studies

In Silico Design of Novel {6-methylspiro[2.5]octan-6-yl}methanol Derivatives

The in silico design of novel derivatives of {6-methylspiro[2.5]octan-6-yl}methanol represents a modern and efficient approach to exploring and optimizing the therapeutic potential of this spirocyclic scaffold. Computational chemistry tools allow for the rational design of new molecules with potentially enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity. This section will delve into the theoretical framework and methodologies that could be applied to the design of new {6-methylspiro[2.5]octan-6-yl}methanol derivatives, even in the absence of extensive experimental data on the parent compound itself. By leveraging computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, researchers can virtually screen and prioritize candidate molecules for synthesis and further experimental evaluation.

The unique three-dimensional and rigid structure of the spiro[2.5]octane core provides a solid foundation for the design of derivatives with specific biological targets in mind. researchgate.netnih.govwikipedia.org The methyl and hydroxymethyl groups at the 6-position offer key points for chemical modification, allowing for the introduction of various functional groups to modulate the physicochemical properties and biological interactions of the resulting molecules.

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug design, docking is used to predict how a small molecule (ligand), such as a derivative of {6-methylspiro[2.5]octan-6-yl}methanol, might interact with a biological target, typically a protein or enzyme.

The process involves generating a three-dimensional model of the {6-methylspiro[2.5]octan-6-yl}methanol scaffold and then systematically modifying it by adding different substituents. These virtual derivatives are then "docked" into the active site of a target protein. A scoring function is used to estimate the binding affinity of each derivative, with lower scores generally indicating a more favorable interaction.

For instance, if the goal were to design novel anti-inflammatory agents, derivatives of {6-methylspiro[2.5]octan-6-yl}methanol could be docked into the active site of cyclooxygenase (COX) enzymes. The results of such simulations could guide the synthesis of derivatives with a higher probability of being active inhibitors.

Table 1: Illustrative Molecular Docking Results for Hypothetical {6-methylspiro[2.5]octan-6-yl}methanol Derivatives against a Generic Kinase Target

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 Parent Compound-5.2Leu83, Val65
2 Addition of a phenyl group-7.8Leu83, Val65, Phe145 (pi-pi stacking)
3 Addition of a carboxylate group-6.5Leu83, Val65, Arg144 (salt bridge)
4 Addition of an amino group-6.1Leu83, Val65, Asp146 (hydrogen bond)

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.org These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties (descriptors) that are most correlated with that activity. nih.govnih.gov

In the design of novel {6-methylspiro[2.5]octan-6-yl}methanol derivatives, a QSAR study would involve synthesizing a library of related compounds and testing their biological activity. A wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model. rsc.orgfue.edu.eg

This model could then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Table 2: Hypothetical QSAR Model for a Series of {6-methylspiro[2.5]octan-6-yl}methanol Derivatives

DescriptorCoefficientContribution to Activity
logP +0.85Increased lipophilicity is positively correlated with activity.
Polar Surface Area (PSA) -0.42Increased polarity is negatively correlated with activity.
Number of Hydrogen Bond Donors +0.21More hydrogen bond donors are slightly favored.
Molecular Weight -0.15Lower molecular weight is slightly favored.

This table is for illustrative purposes only and does not represent a real QSAR model.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties or unacceptable toxicity. nih.gov In silico ADMET prediction tools are used to assess these properties early in the drug discovery process, helping to identify and filter out compounds that are likely to fail in later stages. researchgate.netmdpi.comresearchgate.net

For newly designed {6-methylspiro[2.5]octan-6-yl}methanol derivatives, various ADMET properties can be predicted using computational models. These predictions are based on the chemical structure of the molecule and are often derived from large datasets of known drugs and their experimental ADMET properties.

Table 3: Predicted ADMET Properties for a Hypothetical {6-methylspiro[2.5]octan-6-yl}methanol Derivative

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Penetration LowUnlikely to cross into the central nervous system.
CYP450 2D6 Inhibition Low probabilityUnlikely to cause drug-drug interactions via this pathway.
hERG Inhibition Low probabilityLow risk of cardiotoxicity.
Ames Mutagenicity NegativeUnlikely to be mutagenic.

This table is for illustrative purposes only and does not represent actual predicted data.

By integrating these in silico approaches—molecular docking, QSAR, and ADMET prediction—researchers can create a comprehensive and efficient workflow for the design and optimization of novel {6-methylspiro[2.5]octan-6-yl}methanol derivatives. This computational-driven strategy can significantly accelerate the discovery of new therapeutic agents based on this intriguing spirocyclic scaffold.

Reactivity and Derivatization Studies of 6 Methylspiro 2.5 Octan 6 Yl Methanol

Chemical Transformations of the Primary Alcohol Functionality

The primary alcohol group in {6-methylspiro[2.5]octan-6-yl}methanol is sterically hindered by the adjacent quaternary spiro carbon and the methyl group. This steric congestion significantly influences its reactivity in common alcohol transformations such as oxidation, esterification, and etherification.

Oxidation Reactions

The oxidation of the primary alcohol in {6-methylspiro[2.5]octan-6-yl}methanol to the corresponding aldehyde, {6-methylspiro[2.5]octan-6-yl}carbaldehyde, or further to the carboxylic acid, 6-methylspiro[2.5]octane-6-carboxylic acid, is a fundamental transformation. Due to the steric hindrance around the hydroxymethyl group, which is attached to a quaternary center, the choice of oxidizing agent and reaction conditions is critical to achieve good yields and avoid side reactions. Milder, selective oxidizing agents are generally preferred to prevent unwanted oxidative cleavage or rearrangement of the adjacent cyclopropane (B1198618) ring.

Common reagents for the oxidation of sterically hindered primary alcohols include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) for the selective formation of the aldehyde. For the conversion to the carboxylic acid, stronger oxidizing agents like Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be employed. The reactivity can be compared to the oxidation of the structurally similar (1-methylcyclohexyl)methanol, where specific conditions have been documented to achieve these transformations.

Table 1: Illustrative Oxidation Reactions of an Analogous Hindered Primary Alcohol

Starting MaterialReagent(s)Product(s)Yield (%)
(1-Methylcyclohexyl)methanolPCC, CH₂Cl₂(1-Methylcyclohexyl)carbaldehyde~85
(1-Methylcyclohexyl)methanolJones Reagent(1-Methylcyclohexyl)carboxylic acid~70

Esterification and Etherification

The formation of esters and ethers from {6-methylspiro[2.5]octan-6-yl}methanol is also impeded by the steric bulk surrounding the primary hydroxyl group.

Esterification: Direct Fischer esterification with carboxylic acids under acidic catalysis is often slow and inefficient for sterically hindered alcohols, with dehydration and rearrangement being potential side reactions. More effective methods typically involve the activation of the carboxylic acid or the alcohol. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can facilitate the formation of the corresponding ester. masterorganicchemistry.com For instance, reaction with acetyl chloride would yield {6-methylspiro[2.5]octan-6-yl}methyl acetate (B1210297).

Etherification: The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a viable method for preparing ethers of {6-methylspiro[2.5]octan-6-yl}methanol. masterorganicchemistry.com The alkoxide can be generated by treating the alcohol with a strong base like sodium hydride (NaH). Subsequent reaction with an alkylating agent, such as methyl iodide, would produce (methoxymethyl)-6-methylspiro[2.5]octane. The use of solvent-free conditions with potassium hydroxide (B78521) and methyl iodide has also been reported as an efficient method for the methylation of various alcohols, including those with cyclopropane rings. niscpr.res.in

Table 2: Representative Esterification and Etherification of Analogous Hindered Alcohols

Starting MaterialReagent(s)ProductYield (%)
A hindered primary alcoholAcetyl chloride, PyridineCorresponding acetate esterHigh
A primary alcohol with a cyclopropane ringKOH, Methyl iodide (solvent-free)Corresponding methyl ether~80 niscpr.res.in
tert-ButanolAcetic anhydride, ZnCl₂tert-Butyl acetateGood

Halogenation and Related Eliminations

The conversion of the primary alcohol in {6-methylspiro[2.5]octan-6-yl}methanol to the corresponding halide, such as (chloromethyl)-6-methylspiro[2.5]octane, presents challenges similar to those encountered in other neopentyl-type systems. niscpr.res.inresearchgate.net Direct reaction with hydrogen halides (e.g., HBr, HCl) can be slow and may lead to rearrangement products due to the formation of a primary carbocation that can rearrange to a more stable tertiary carbocation. niscpr.res.in

More reliable methods for this transformation involve the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination, often in the presence of a base like pyridine to neutralize the acidic byproducts. richmond.edu These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by the halide ion under milder conditions that are less prone to inducing rearrangements.

It is important to note that due to the steric hindrance of the neopentyl-like structure, Sₙ2 reactions on the resulting halide can be very slow. libretexts.org

Reactions Involving the Cyclopropane Ring

The spiro-fused cyclopropane ring in {6-methylspiro[2.5]octan-6-yl}methanol is a source of significant ring strain, making it susceptible to various ring-opening and rearrangement reactions under specific conditions.

Electrophilic and Nucleophilic Ring-Opening Reactions

The cyclopropane ring can be opened by either electrophilic or nucleophilic attack, leading to the formation of functionalized cyclohexane (B81311) derivatives.

Electrophilic Ring-Opening: Electrophiles can attack the carbon-carbon bonds of the cyclopropane ring. For instance, reaction with strong acids can lead to protonation and subsequent cleavage of the ring to form a carbocation, which can then be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate. In the case of {6-methylspiro[2.5]octan-6-yl}methanol, the presence of the methyl group on the spiro-carbon can direct the regioselectivity of such reactions.

Nucleophilic Ring-Opening: While less common for simple cyclopropanes, ring-opening by nucleophiles can occur if the ring is activated by electron-withdrawing groups. In the context of the parent molecule, derivatization of the alcohol to an electron-withdrawing group could potentially facilitate such reactions.

Thermal and Photochemical Rearrangements

The high ring strain of the cyclopropane moiety makes it prone to thermal and photochemical rearrangements. These reactions can lead to the formation of various isomeric structures, often involving complex bond reorganizations. For instance, thermal isomerization of substituted spiro[2.5]octane systems can lead to the formation of different cyclic and bicyclic compounds. The specific products formed would depend on the reaction conditions (temperature, solvent) and the substitution pattern on the spirocyclic core. Photochemical reactions, initiated by UV light, can also induce unique rearrangements and isomerizations of the spiro[2.5]octane skeleton.

Functionalization of the Cyclohexane Moiety

The cyclohexane ring of {6-methylspiro[2.5]octan-6-yl}methanol offers several positions amenable to functionalization. The presence of the methyl and hydroxymethyl groups at the C6 position influences the reactivity and regioselectivity of reactions on the cyclohexane ring.

Achieving regioselective functionalization at positions remote from the existing substituents on the cyclohexane ring is a key challenge. Drawing parallels from the chemistry of other substituted cyclohexanes and spirocyclic systems, several strategies can be envisioned.

One potential approach involves the use of directing groups. While the existing hydroxymethyl group could potentially direct reactions to its vicinity, achieving functionalization at remote positions such as C3 or C4 would likely require the introduction of a temporary directing group.

Another plausible strategy involves the initial oxidation of the cyclohexane moiety to a cyclohexanone (B45756). For instance, the conversion of the parent alcohol to a ketone, spiro[2.5]octan-6-one, would allow for subsequent α-functionalization reactions. While this modifies the immediate environment of the spiro-center, it opens up avenues for a variety of well-established ketone chemistries. The synthesis of related spiro[2.5]octanones has been reported, providing a basis for such transformations. researchgate.net

Furthermore, free-radical-mediated C-H functionalization could offer a pathway to introduce functionality at various positions on the cyclohexane ring, with the regioselectivity being influenced by the relative stability of the resulting carbon-centered radicals.

A summary of potential regioselective functionalization reactions, based on analogous systems, is presented in Table 1.

Table 1: Potential Regioselective Functionalization Reactions of the Cyclohexane Moiety (Data below is illustrative and based on reactivity of analogous spiro[2.5]octane systems)

Reaction TypeReagents and ConditionsPotential Product
α-Bromination of KetoneNBS, AIBN, CCl4, reflux2-bromo-6-methylspiro[2.5]octan-6-one
Allylic OxidationSeO2, dioxane, reflux6-methyl-5-oxospiro[2.5]oct-7-en-6-yl)methanol
Directed C-H ActivationRemovable directing group, Pd(OAc)2Functionalization at C3 or C4

The existing stereocenter at the spiro-atom (C2) and potentially at C6 (depending on the synthetic route to the starting material) provides a chiral environment that can influence the stereochemical outcome of subsequent reactions. The introduction of new stereocenters on the cyclohexane ring is a critical step in generating molecular diversity.

Stereoselective reactions on a ketone intermediate, such as the corresponding spiro[2.5]octan-6-one, are a well-established strategy. For example, the stereoselective reduction of the ketone would yield diastereomeric alcohols. The facial selectivity of the reduction would be influenced by the steric bulk of the adjacent spiro-cyclopropane ring and the methyl group.

Furthermore, diastereoselective alkylation of the enolate derived from the ketone intermediate could introduce a new stereocenter adjacent to the carbonyl group. The stereochemical outcome would be dictated by the approach of the electrophile to the enolate, which is influenced by the existing stereocenters. Studies on the methylenation of related chiral cyclohexanones to form spiro[2.5]octanones have demonstrated high stereoselectivity, suggesting that the inherent chirality of the system can effectively control the formation of new stereocenters. researchgate.net

The conformational properties of the cyclohexane ring, as studied for spiro[2.5]octan-6-ol, will also play a crucial role in determining the stereochemical course of reactions. doi.org The preference for an axial or equatorial orientation of substituents will influence the accessibility of different faces of the ring to reagents.

Table 2: Potential Reactions for Introducing Additional Stereocenters (Data below is illustrative and based on reactivity of analogous spiro[2.5]octane systems)

Reaction TypeReagents and ConditionsPotential Diastereomeric Products
Stereoselective ReductionNaBH4, CeCl3·7H2O, MeOH, 0 °C(cis/trans)-6-methylspiro[2.5]octan-6-ol
Diastereoselective Alkylation1. LDA, THF, -78 °C; 2. R-X(2R,5S/R)-2,5-dimethylspiro[2.5]octan-6-one
Asymmetric Epoxidationm-CPBA, CH2Cl2Diastereomeric epoxides

Synthesis of Structurally Related Analogs and Scaffolds

The synthesis of analogs of {6-methylspiro[2.5]octan-6-yl}methanol can be approached by modifying the core spiro[2.5]octane scaffold or by altering the substituents. The synthesis of various spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid, has been reported and provides valuable insights into the construction of this ring system. google.comresearchgate.netgoogleapis.comgoogle.com

One common strategy for the synthesis of the spiro[2.5]octane core involves the cyclopropanation of a cyclohexanone derivative. For example, the reaction of a suitably substituted cyclohexanone with a sulfur ylide can generate the spiro[2.5]octane skeleton. researchgate.net The synthesis of spiro[2.5]octa-4,7-dien-6-ones has also been achieved through a 1,6-conjugate addition induced dearomatization of para-quinone methides. rsc.org

The synthesis of spirocycles with different ring sizes fused at the spiro-center, such as spiro[3.5]nonane derivatives, has also been explored, offering a pathway to a wider range of structural analogs. researchgate.netgoogle.com These alternative spirocyclic systems could exhibit different conformational preferences and biological activities.

Furthermore, the derivatization of the hydroxymethyl group of the title compound provides a straightforward route to a variety of analogs. Esterification or etherification of the primary alcohol can introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships.

Table 3: Synthetic Routes to Spiro[2.5]octane Analogs (Based on published methods for related compounds)

Synthetic StrategyStarting MaterialsKey Intermediates
CyclopropanationSubstituted Cyclohexanone, Sulfur YlideSpiro[2.5]octanone
Intramolecular CyclizationDiethyl acetonedicarboxylate, AcrylatesSpiro[2.5]octane-dione
Dearomatizationpara-Quinone MethidesSpiro[2.5]octa-4,7-dien-6-one

Advanced Applications in Chemical Synthesis

{6-methylspiro[2.5]octan-6-yl}methanol as a Chiral Building Block

The presence of a stereocenter in {6-methylspiro[2.5]octan-6-yl}methanol makes it a potentially valuable chiral building block. The strategic use of such pre-existing stereochemistry is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of enantiomerically pure complex molecules.

Use in Asymmetric Synthesis of Complex Molecules

The application of chiral building blocks derived from readily available starting materials is a powerful strategy in asymmetric synthesis. While specific examples detailing the use of enantiopure {6-methylspiro[2.5]octan-6-yl}methanol are not extensively documented in publicly available literature, its structure suggests a clear potential for this role. The hydroxyl group provides a handle for further chemical transformations, while the spirocyclic core imparts a rigid and well-defined three-dimensional orientation to the molecule. This conformational rigidity can be exploited to control the stereochemical outcome of subsequent reactions, making it an attractive starting point for the synthesis of molecules with multiple stereocenters.

The general principle involves utilizing the inherent chirality of the building block to induce stereoselectivity in bond-forming reactions. For instance, the hydroxyl group could be used to direct metallating agents or to participate in diastereoselective additions to prochiral centers. The methyl group and the cyclopropane (B1198618) ring of the spiro[2.5]octane system further contribute to the steric environment, which can influence the facial selectivity of reactions at or near the core structure.

Role in Natural Product Synthesis Scaffolds

Natural products often possess complex, three-dimensional structures with multiple stereocenters. Spirocyclic motifs are found in a variety of natural products, and synthetic strategies often rely on the use of chiral building blocks to construct these intricate architectures. The spiro[2.5]octane framework of {6-methylspiro[2.5]octan-6-yl}methanol represents a scaffold that could be elaborated into more complex natural product skeletons.

While direct incorporation of this specific methanol derivative into a completed natural product synthesis is not prominently reported, its structural elements are relevant. The synthesis of various spirocyclic natural products often involves the creation of a quaternary spirocenter, a challenging synthetic task. Employing a pre-formed spirocyclic building block like {6-methylspiro[2.5]octan-6-yl}methanol could streamline the synthesis by providing this key structural feature at an early stage. Further functionalization of the hydroxyl group and modification of the carbocyclic rings could then lead to the target natural product.

Contribution to the Development of New Synthetic Methodologies

The unique reactivity and structural features of novel building blocks can often spur the development of new synthetic methods. While specific methodologies developed directly from {6-methylspiro[2.5]octan-6-yl}methanol are not widely reported, its structure lends itself to exploration in several areas. For example, the cyclopropane ring is a strained system that can undergo ring-opening reactions under specific conditions. Investigating the regioselective and stereoselective ring-opening of derivatives of {6-methylspiro[2.5]octan-6-yl}methanol could lead to new methods for accessing functionalized cyclohexyl or other carbocyclic systems.

Furthermore, the rigid spirocyclic framework could be employed as a platform to study reaction mechanisms or to develop new catalysts where a well-defined spatial arrangement of functional groups is crucial. The development of reactions that are specifically facilitated by the unique steric and electronic properties of the spiro[2.5]octane system would represent a significant contribution to synthetic methodology.

Precursor in the Synthesis of Functional Organic Materials (emphasis on synthesis, not material properties)

The synthesis of functional organic materials often requires building blocks with specific structural and electronic properties. The rigid, three-dimensional structure of {6-methylspiro[2.5]octan-6-yl}methanol makes it a candidate for incorporation into polymers or other materials where control over the molecular architecture is important. The hydroxyl group provides a convenient point of attachment for polymerization or for grafting onto other material surfaces.

For instance, {6-methylspiro[2.5]octan-6-yl}methanol could be converted into a monomer, such as an acrylate or methacrylate derivative. Subsequent polymerization of this monomer would lead to a polymer with spirocyclic units pendant to the main chain. The synthesis of such polymers would involve standard polymerization techniques, with the novelty lying in the incorporation of the spiro[2.5]octane moiety. The synthesis of block copolymers or cross-linked networks incorporating this spirocyclic unit could also be envisioned, starting from the functionalized methanol derivative.

Integration into Scaffold-Based Discovery (excluding biological activities/clinical trials)

Scaffold-based discovery is a powerful approach in medicinal chemistry and materials science for the systematic exploration of chemical space around a core molecular framework. The spiro[2.5]octane core of {6-methylspiro[2.5]octan-6-yl}methanol represents a unique and rigid scaffold that can be decorated with various functional groups to create a library of diverse molecules.

Future Directions and Research Perspectives

Challenges and Opportunities in Spiro[2.5]octane Chemistry

The field of spiro[2.5]octane chemistry is rife with both significant hurdles and compelling opportunities. A primary challenge lies in the synthesis of these molecules with high levels of stereocontrol. The spirocyclic center is a quaternary carbon, and controlling its absolute and relative stereochemistry, along with the stereocenters on the rings, is a formidable synthetic task. For {6-methylspiro[2.5]octan-6-yl}methanol, the key challenge is the diastereoselective construction of the substituted cyclohexane (B81311) ring in relation to the spiro-fused cyclopropane (B1198618).

Despite these challenges, the opportunities presented by spiro[2.5]octanes are substantial. Their rigid, three-dimensional structures are highly sought after in drug discovery. rsc.orgbeilstein-journals.org Unlike flat, aromatic systems, spirocycles can project substituents into distinct vectors in three-dimensional space, allowing for more specific and potent interactions with biological targets like protein binding sites. beilstein-journals.org The spiro[2.5]octane framework, in particular, combines the conformational flexibility of a cyclohexane ring with the inherent strain and unique reactivity of a cyclopropane ring. This duality offers a platform for developing novel molecular scaffolds. The introduction of a functional handle like the hydroxymethyl group in {6-methylspiro[2.5]octan-6-yl}methanol provides a crucial point for further chemical modification, enabling its use as a versatile building block in the synthesis of more complex molecules.

Development of More Efficient and Sustainable Synthetic Routes

One key area of development is the use of one-pot, multi-component reactions. nih.gov Such strategies, which combine several reaction steps into a single operation without isolating intermediates, can dramatically increase efficiency and reduce waste. For instance, a potential route to the spiro[2.5]octane core could involve a tandem reaction where a cyclopropanation is followed by an in-situ functionalization. Furthermore, the application of organometallic catalysis could provide highly selective and efficient pathways. nih.gov For example, rhodium- or copper-catalyzed cyclopropanation reactions are well-established, and their adaptation for creating the spiro[2.5]octane skeleton from readily available starting materials is a promising research direction. beilstein-journals.org Another innovative approach involves the dearomatization of phenolic precursors, which could be used to construct the substituted cyclohexane ring with the spiro center in a single, atom-economical step. rsc.org

Synthetic Strategy Advantages Relevance to {6-methylspiro[2.5]octan-6-yl}methanol
Multi-Component ReactionsIncreased efficiency, reduced waste, operational simplicity. nih.govPotential for one-pot synthesis of the core structure from simple precursors.
Organometallic CatalysisHigh selectivity, mild reaction conditions, catalytic turnover. nih.govStereoselective formation of the cyclopropane ring and spiro-center.
DearomatizationAtom economy, rapid increase in molecular complexity. rsc.orgEfficient construction of the substituted cyclohexane portion of the molecule.

Exploration of Unexplored Reactivity Patterns and Rearrangements

The spiro[2.5]octane skeleton, containing a strained cyclopropane ring, is primed for unique chemical transformations that are not accessible to more conventional carbocycles. The inherent ring strain of the cyclopropane makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic (acid or metal) conditions. This reactivity is a fertile ground for exploration.

For {6-methylspiro[2.5]octan-6-yl}methanol, the presence of the hydroxyl group offers a handle to direct or participate in these rearrangements. For example, acid-catalyzed rearrangement could proceed via protonation of the alcohol, followed by a concerted ring expansion/ring-opening sequence to generate novel bicyclic or macrocyclic structures. The proximity of the hydroxyl group to the cyclopropane ring could lead to intramolecular etherification reactions, forming oxygen-containing bridged systems. Investigating these unexplored reactivity patterns could unlock access to entirely new molecular skeletons that would be difficult to synthesize through other means. The systematic study of how different catalysts and reaction conditions influence the outcome of these rearrangements is a key area for future research.

Advances in Computational Prediction for Spiro Systems

Computational chemistry is poised to play a transformative role in the study of spiro systems. nih.gov The prediction of molecular properties, reaction pathways, and even biological activity through in silico methods can significantly accelerate research and reduce the need for resource-intensive experimentation. nih.govmdpi.com

For a molecule like {6-methylspiro[2.5]octan-6-yl}methanol, computational tools such as Density Functional Theory (DFT) can be used to:

Predict Conformational Preferences: Determine the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its reactivity and biological interactions.

Analyze Reaction Mechanisms: Model the transition states of the potential rearrangements described in the previous section, allowing researchers to predict which reaction pathways are most favorable under different conditions.

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the characterization of newly synthesized compounds.

Moreover, machine learning algorithms, trained on large datasets of chemical information, are becoming increasingly powerful for predicting properties like solubility and potential bioactivity. nih.govtudelft.nl Applying these predictive models to virtual libraries of spiro[2.5]octane derivatives could rapidly identify candidates with desirable properties for specific applications, guiding synthetic efforts toward the most promising targets.

Computational Tool Application to Spiro[2.5]octane Chemistry
Density Functional Theory (DFT)Prediction of structure, stability, and reaction mechanisms.
Machine Learning / QSARPrediction of pharmacokinetic properties and biological activity. nih.govmdpi.com
Molecular Dynamics (MD)Simulation of conformational flexibility and interactions with biological macromolecules. nih.gov

Potential for Interdisciplinary Research in Synthetic and Theoretical Organic Chemistry

The complexity and potential of {6-methylspiro[2.5]octan-6-yl}methanol and related spirocycles make them ideal subjects for interdisciplinary research that bridges synthetic and theoretical organic chemistry. youtube.com The challenges in their synthesis and the subtleties of their reactivity demand a synergistic approach where experimental work and computational modeling inform and guide one another.

A future research paradigm would involve a continuous feedback loop:

Prediction: Theoretical chemists use computational models to predict the most efficient synthetic routes and to identify novel, potentially useful rearrangements of the spiro[2.5]octane skeleton.

Synthesis: Guided by these predictions, synthetic chemists carry out the targeted reactions in the laboratory.

Validation: The experimental results (e.g., yields, stereoselectivity, and the structures of any unexpected products) are used to validate and refine the initial computational models.

This collaborative cycle can lead to a much deeper understanding of the fundamental principles governing the chemistry of spiro systems. The investigation of {6-methylspiro[2.5]octan-6-yl}methanol can serve as a model case for demonstrating the power of this integrated approach, ultimately accelerating the discovery of new reactions and the development of novel molecules with valuable applications.

Q & A

Q. What synthetic routes are feasible for preparing {6-methylspiro[2.5]octan-6-yl}methanol in a laboratory?

A multi-step synthesis involving spirocyclic ring formation is recommended. For example, cyclopropane rings in spiro systems can be constructed via [2+1] cycloaddition reactions using carbene precursors. Post-functionalization with a methyl group and methanol moiety requires regioselective alkylation and oxidation steps. Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical to confirm structure and purity . Safety protocols for handling volatile intermediates (e.g., using fume hoods and protective gloves) should align with hazardous chemical guidelines .

Q. Which spectroscopic techniques are optimal for characterizing {6-methylspiro[2.5]octan-6-yl}methanol?

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the spirocyclic structure’s stereochemistry and methyl/methanol substituents. DEPT-135 experiments help identify CH, CH₂, and CH₃ groups.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX-97 or SHELXL refinement tools is advised. Note that spiro systems often exhibit twinning, requiring high-resolution data and robust refinement protocols .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS can verify molecular weight and fragmentation patterns.

Q. How should researchers mitigate degradation during storage of {6-methylspiro[2.5]octan-6-yl}methanol?

Store the compound under inert gas (e.g., argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. Conduct stability studies using accelerated thermal aging (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products. Avoid aqueous solutions unless stabilized with antioxidants .

Advanced Research Questions

Q. What computational methods predict the reactivity of {6-methylspiro[2.5]octan-6-yl}methanol in asymmetric catalysis?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the spirocyclic scaffold on reaction transition states. Molecular docking studies may assess interactions with chiral catalysts (e.g., organocatalysts or metal complexes). Validate predictions with kinetic experiments (e.g., enantiomeric excess analysis via chiral HPLC) .

Q. How does the spiro[2.5]octane framework influence the compound’s solubility and bioavailability?

The rigid spirocyclic core reduces conformational flexibility, often enhancing metabolic stability but decreasing aqueous solubility. LogP calculations (e.g., using MarvinSketch) can estimate lipophilicity. Experimental solubility profiles in PBS (pH 7.4) and simulated gastric fluid should be compared to analogs like {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol .

Q. What challenges arise in resolving crystallographic disorder in {6-methylspiro[2.5]octan-6-yl}methanol, and how can SHELX address them?

Spiro compounds frequently exhibit pseudosymmetry or twinning, complicating structure solution. SHELXD’s dual-space algorithm improves phase determination for small-molecule crystals. For macromolecular applications, SHELXPRO can interface with cryo-EM data to resolve low-resolution regions. High redundancy data collection (e.g., ≥98% completeness) minimizes refinement errors .

Methodological Notes

  • Contradictory Data : If conflicting NMR or crystallographic results arise, cross-validate with alternative techniques (e.g., IR for functional groups) or consult high-quality reference databases.
  • Ethical Compliance : Adhere to waste disposal regulations for organic solvents and toxic intermediates, as outlined in safety manuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.